1,3-Dibromo-5-ethoxybenzene

描述

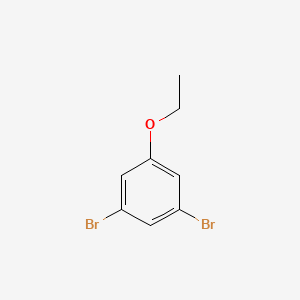

1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of benzene.

Catalytic Ethoxylation: Employing catalysts to enhance the ethoxylation reaction, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.

Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.

Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.

科学研究应用

Organic Synthesis

1,3-Dibromo-5-ethoxybenzene serves as a crucial building block in the synthesis of various organic compounds. Its bromine atoms can be substituted through several coupling reactions, including:

- Suzuki-Miyaura coupling : This method facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules.

- Sonogashira coupling : Utilized for creating aryl-alkyne linkages, this reaction expands the structural diversity of synthesized compounds.

- Negishi coupling : Another carbon-carbon bond-forming reaction that enables further functionalization of the compound.

These reactions enable researchers to develop novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Biological Research

In biological studies, this compound is investigated for its interactions with enzymes and metabolic pathways. Its electrophilic nature allows it to form adducts with nucleophiles, which is essential for understanding its potential roles in drug development and toxicology assessments. Notably, compounds similar to this compound have shown antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.

Material Science

The unique chemical properties of this compound make it an intriguing candidate for material science applications. Its ability to participate in reactions that create conjugated systems has led to research into its use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's structural features may contribute to the development of new materials with desired electronic properties.

- Specialty Chemicals : It is utilized in producing polymers and resins with specific functionalities tailored for industrial applications .

Case Studies

Several studies have highlighted the applications of this compound across various fields:

作用机制

The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .

相似化合物的比较

1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

1,3-Dibromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.

1,3-Dibromo-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .

生物活性

1,3-Dibromo-5-ethoxybenzene (C8H8Br2O) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C8H8Br2O

- Molecular Weight : 263.96 g/mol

- Melting Point : Data not extensively reported in literature.

- Solubility : Generally low solubility in water; solubility in organic solvents varies.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine atoms enhances the compound's ability to disrupt cellular membranes and inhibit microbial growth. A study demonstrated that similar brominated compounds effectively inhibited various bacteria and fungi, suggesting potential applications in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cell lines. In vitro assays revealed that this compound exhibits significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in these cells .

Case Studies

A notable study investigated the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest in the treated cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 25 | Apoptosis induction |

| MCF-7 | 30 | Oxidative stress |

| PC3 | 20 | Cell cycle arrest |

Environmental Impact

The environmental implications of this compound are significant due to its potential toxicity to aquatic organisms. Studies have shown that halogenated compounds can accumulate in marine ecosystems, leading to bioaccumulation and adverse effects on wildlife. The compound's persistence in the environment raises concerns regarding its use and disposal .

Toxicological Assessments

Toxicological evaluations have classified this compound as having moderate toxicity based on acute exposure data. The National Institute for Occupational Safety and Health (NIOSH) has included it in their exposure banding process, indicating a need for careful handling due to potential health risks associated with inhalation or dermal contact .

属性

IUPAC Name |

1,3-dibromo-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706041 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136265-19-5 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。